5-Iodo-6-methylpyrimidine-2,4-diamine

TLR8 agonism immuno-oncology structure-activity relationship

5‑Iodo‑6‑methylpyrimidine‑2,4‑diamine (CAS 189810‑94‑4) is a C5‑iodinated, C6‑methyl‑substituted pyrimidine‑2,4‑diamine that serves as a privileged intermediate in medicinal chemistry and immuno‑oncology. The iodine atom at the 5‑position imparts high reactivity in metal‑catalysed cross‑coupling reactions, enabling rapid diversification into 5‑alkynyl, 5‑aryl, and 5‑alkylamino derivatives that have yielded potent Toll‑like receptor 8 (TLR8) agonists and dihydrofolate reductase inhibitors.

Molecular Formula C5H7IN4
Molecular Weight 250.04 g/mol
CAS No. 189810-94-4
Cat. No. B1356948
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Iodo-6-methylpyrimidine-2,4-diamine
CAS189810-94-4
Molecular FormulaC5H7IN4
Molecular Weight250.04 g/mol
Structural Identifiers
SMILESCC1=C(C(=NC(=N1)N)N)I
InChIInChI=1S/C5H7IN4/c1-2-3(6)4(7)10-5(8)9-2/h1H3,(H4,7,8,9,10)
InChIKeyQMUTWHHZQHROTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Iodo-6-methylpyrimidine-2,4-diamine (CAS 189810‑94‑4): A Strategic Halogenated Pyrimidine-2,4-diamine Scaffold


5‑Iodo‑6‑methylpyrimidine‑2,4‑diamine (CAS 189810‑94‑4) is a C5‑iodinated, C6‑methyl‑substituted pyrimidine‑2,4‑diamine that serves as a privileged intermediate in medicinal chemistry and immuno‑oncology. The iodine atom at the 5‑position imparts high reactivity in metal‑catalysed cross‑coupling reactions, enabling rapid diversification into 5‑alkynyl, 5‑aryl, and 5‑alkylamino derivatives that have yielded potent Toll‑like receptor 8 (TLR8) agonists and dihydrofolate reductase inhibitors [1]. The two amino functionalities at positions 2 and 4 provide additional handles for N‑functionalisation, while the 6‑methyl group exerts a critical electronic influence on biological target engagement [2]. Physicochemical characterisation indicates a molecular weight of 250.04 g·mol⁻¹ (C₅H₇IN₄), a melting point range of 150–152 °C, and a purity specification typically ≥ 95 % from commercial suppliers .

5‑Iodo‑6‑methylpyrimidine‑2,4‑diamine: Why Halogen Identity and Substitution Pattern Prevent Generic Interchange


5‑Iodo‑6‑methylpyrimidine‑2,4‑diamine cannot be replaced by its 5‑chloro, 5‑bromo, or 5‑fluoro congeners without profound consequences for downstream reactivity and biological activity. In the seminal SAR study of pyrimidine‑2,4‑diamine‑based TLR8 agonists, replacement of the 5‑iodo group with chloro, bromo, or fluoro led to substantial losses in potency in a human TLR8 reporter gene assay, confirming that the iodine atom plays a unique electronic and steric role in target engagement [1]. Moreover, the iodine substituent at C5 is a far superior partner for palladium‑catalysed Sonogashira and Suzuki cross‑coupling reactions compared with bromine or chlorine, enabling synthetic access to 5‑alkynyl and 5‑aryl derivatives under milder conditions and with higher yields [2]. The absence of a substituent at N4 further distinguishes this parent scaffold from the N4‑butyl derivative (EC₅₀ = 1.64 μM for TLR8), which was identified as the optimal agonist; the N4‑unsubstituted compound serves instead as a versatile starting material for parallel optimisation campaigns [1]. Thus, substituting 5‑iodo‑6‑methylpyrimidine‑2,4‑diamine with other 5‑halo or des‑halo analogues will irreversibly alter both synthetic utility and biological screening outcomes.

5‑Iodo‑6‑methylpyrimidine‑2,4‑diamine: Quantitative Differentiation Evidence vs. Closest Analogues


Iodine‑Dependent Retention of TLR8 Agonistic Activity Relative to Other Halogens

In a direct head‑to‑head SAR study by Beesu et al. (2016), the 5‑iodo substituent of N4‑butyl‑5‑iodo‑6‑methylpyrimidine‑2,4‑diamine (compound 4b) was demonstrated to be critical for TLR8 agonistic activity. Replacement of the 5‑iodo group with chloro (6a), bromo (6b), or fluoro (6c) resulted in ‘substantial losses in potency’ in a human TLR8‑specific reporter gene assay, while the des‑iodo analogue 15 (EC₅₀ = 22 μM) was 13‑fold less active than 4b (EC₅₀ = 1.64 μM) [1]. Although the parent scaffold 5‑iodo‑6‑methylpyrimidine‑2,4‑diamine lacks the optimised N4‑butyl group, the critical contribution of the 5‑iodo atom to target engagement is a class‑conserved feature, emphasising that 5‑chloro, 5‑bromo, or 5‑fluoro pyrimidine‑2,4‑diamines cannot recapitulate the biological activity of the iodo derivative [1].

TLR8 agonism immuno-oncology structure-activity relationship

Superior Cross‑Coupling Reactivity of the C5‑Iodo Substituent vs. C5‑Bromo or C5‑Chloro Analogues

The C5‑iodo substituent in 5‑iodo‑6‑methylpyrimidine‑2,4‑diamine is a class‑recognised superior leaving group for Pd⁰‑catalysed cross‑coupling reactions. In the Sonogashira coupling reported by Chin et al. (2021), 5‑iodo‑6‑methylpyrimidine‑2,4‑diamine undergoes efficient coupling with terminal acetylenes at room temperature in DMF to yield 5‑alkynyl pyrimidine nucleoside precursors [1]. While direct quantitative yield comparisons with the 5‑bromo or 5‑chloro analogues under identical conditions remain scarce in the public domain, the established order of oxidative addition reactivity—Ar‑I > Ar‑Br ≫ Ar‑Cl—predicts that the 5‑iodo derivative will react significantly faster and under milder conditions than its bromo or chloro counterparts [2]. This intrinsic reactivity advantage translates to higher yields, fewer by‑products, and broader substrate scope in medicinal chemistry library synthesis.

Sonogashira coupling palladium catalysis pyrimidine functionalisation

Critical Electronic Contribution of the 6‑Methyl Group to TLR8 Engagement

The 6‑methyl substituent in 5‑iodo‑6‑methylpyrimidine‑2,4‑diamine is not a passive structural element. In the Beesu et al. SAR study, the des‑methyl analogue of the N4‑butyl series (compound 17) was completely devoid of TLR8 agonistic activity, while the des‑iodo, des‑methyl analogue (16) exhibited only feeble activity (EC₅₀ = 73.2 μM) [1]. Furthermore, introduction of alternative electron‑donating or electron‑withdrawing groups at C6 in the presence or absence of the 5‑iodo substituent resulted in inactive compounds, indicating that electronic effects at C6—rather than simple steric occupancy—govern activity [1]. This SAR profile highlights that 5‑iodo‑6‑methylpyrimidine‑2,4‑diamine occupies a narrow activity‑enabling chemical space: removal or alteration of the 6‑methyl group eliminates the potential for TLR8 engagement, regardless of the halogen at C5.

TLR8 agonism structure-activity relationship medicinal chemistry

Synthetic Versatility as a Dihydrofolate Reductase (DHFR) Inhibitor Precursor vs. Non‑Iodinated Pyrimidines

5‑Iodo‑6‑methylpyrimidine‑2,4‑diamine serves as the exclusive starting material for the synthesis of 2,4‑diamino‑6‑methyl‑5‑ethynylpyrimidines, a class of dihydrofolate reductase (DHFR) inhibitors that exhibit in vitro activity against opportunistic fungi and the protozoan Toxoplasma gondii [1]. The 5‑iodo substituent is irreplaceable in this synthetic route: palladium‑catalysed Sonogashira coupling with terminal acetylenes proceeds exclusively at the C–I bond under mild conditions, while the corresponding C–Br or C–Cl analogues would require harsher conditions or fail to couple altogether [2]. The resulting 5‑alkynyl pyrimidines have demonstrated antifungal and antiparasitic activity that cannot be replicated from 5‑hydrogen, 5‑bromo, or 5‑chloro starting materials without redesigning the entire synthetic sequence, establishing 5‑iodo‑6‑methylpyrimidine‑2,4‑diamine as the only viable entry point into this biologically validated chemotype.

dihydrofolate reductase inhibition antimicrobial palladium coupling

5‑Iodo‑6‑methylpyrimidine‑2,4‑diamine: Evidence‑Backed Research and Industrial Application Scenarios


Medicinal Chemistry: TLR8 Agonist Lead Optimisation

5‑Iodo‑6‑methylpyrimidine‑2,4‑diamine is the foundational scaffold for structure‑activity relationship campaigns targeting human TLR8. The 5‑iodo and 6‑methyl substituents are both essential for TLR8 engagement: removal of either group leads to ≥ 13‑fold loss in potency or complete inactivity in reporter gene assays [1]. Researchers can utilise this scaffold to explore N4‑alkyl, N4‑aryl, or heteroatom‑linked variations while retaining the critical 5‑iodo‑6‑methyl pharmacophore, enabling systematic optimisation of potency and selectivity [1].

Synthetic Chemistry: Sonogashira and Suzuki Diversification Platform

The C5‑iodo substituent uniquely enables palladium‑catalysed Sonogashira coupling with terminal alkynes at room temperature, providing rapid access to 5‑alkynyl‑6‑methylpyrimidine‑2,4‑diamines for biological evaluation [2]. Suzuki coupling with aryl boronic acids is likewise feasible, yielding 5‑aryl analogues. The 5‑iodo group's superior oxidative addition rate compared with 5‑bromo or 5‑chloro ensures efficient coupling under mild conditions, minimising side reactions and simplifying purification [2].

Anti‑Infective Drug Discovery: DHFR Inhibitor Synthesis

This compound is the sole practical starting material for the synthesis of 2,4‑diamino‑6‑methyl‑5‑ethynylpyrimidines, which have demonstrated in vitro inhibitory activity against dihydrofolate reductase from opportunistic fungal pathogens and Toxoplasma gondii [3]. The iodo‑specific Sonogashira route is irreplaceable; alternative halogenated or non‑halogenated starting materials cannot deliver the 5‑ethynyl derivatives in comparable yields or under analogous conditions [3]. Procurement of 5‑iodo‑6‑methylpyrimidine‑2,4‑diamine therefore represents a strategic investment for laboratories engaged in antimicrobial pyrimidine research.

Materials Science: Organic Semiconductor Precursor Exploration

Recent patent literature highlights the application of 5‑iodo‑6‑methylpyrimidine‑2,4‑diamine derivatives in the development of organic semiconductors and photovoltaic materials, leveraging the iodine atom for metal‑catalysed cross‑coupling polymerisation and the electron‑rich pyrimidine core for charge‑transport properties [4]. This emerging application space provides additional procurement justification for materials‑focused research groups.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Iodo-6-methylpyrimidine-2,4-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.